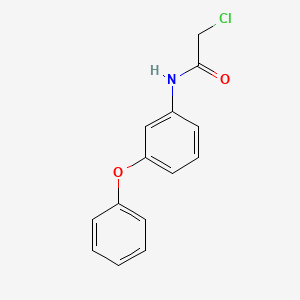

2-chloro-N-(3-phenoxyphenyl)acetamide

Description

2-Chloro-N-(3-phenoxyphenyl)acetamide is a chloroacetamide derivative featuring a phenoxy substituent at the meta-position of the phenyl ring. The phenoxy group contributes to lipophilicity and may influence intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for biological activity .

Propriétés

IUPAC Name |

2-chloro-N-(3-phenoxyphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12ClNO2/c15-10-14(17)16-11-5-4-8-13(9-11)18-12-6-2-1-3-7-12/h1-9H,10H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKHUVPFSHILVQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50368485 | |

| Record name | 2-chloro-N-(3-phenoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

92290-71-6 | |

| Record name | 2-chloro-N-(3-phenoxyphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50368485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-phenoxyphenyl)acetamide typically involves the reaction of 3-phenoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired product. The reaction can be carried out under mild conditions, and the product is usually purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

2-chloro-N-(3-phenoxyphenyl)acetamide can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation: The phenoxy group can be oxidized to form quinone derivatives.

Reduction: The nitro group, if present, can be reduced to an amine group.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.

Major Products Formed

Nucleophilic Substitution: Formation of new amide or thioamide derivatives.

Oxidation: Formation of quinone derivatives.

Reduction: Formation of amine derivatives.

Applications De Recherche Scientifique

Scientific Research Applications

1. Medicinal Chemistry:

- Antidepressant Activity: Research has indicated that 2-chloro-N-(3-phenoxyphenyl)acetamide exhibits potential antidepressant properties. In preclinical trials, varying doses were administered to animal models, demonstrating significant reductions in immobility during behavioral tests, suggesting efficacy in mood modulation.

- Enzyme Interaction Studies: The compound has been studied for its interactions with cytochrome P450 enzymes, which are crucial for drug metabolism. Its ability to modulate these enzymes can have implications for pharmacokinetics and drug interactions.

2. Antimicrobial Properties:

- Antibacterial Activity: Studies have shown that this compound possesses antibacterial properties against various pathogens. For instance, it has been tested against Klebsiella pneumoniae, showing a Minimum Inhibitory Concentration (MIC) of 512 µg/mL, indicating its effectiveness compared to similar compounds without the chloro substituent.

3. Agrochemical Development:

- The compound is also explored for its potential applications in agrochemicals. Its unique chemical properties may contribute to the development of new pesticides or herbicides that are more effective or environmentally friendly.

Case Study 1: Antidepressant Activity

- Objective: Evaluate the antidepressant-like effects of this compound.

- Methodology: Mice were administered doses ranging from 15 mg/kg to 60 mg/kg and subjected to forced swimming and tail suspension tests.

- Results: Significant reductions in immobility were observed at higher doses, with the most notable effect at 60 mg/kg where the mean immobility duration was reduced to 68.02 seconds.

Case Study 2: Antibacterial Efficacy

- Objective: Assess the antibacterial effects against Klebsiella pneumoniae.

- Methodology: Determination of MIC for this compound compared to structurally similar compounds.

- Results: The compound demonstrated enhanced antibacterial activity attributed to the presence of the chloro group, with an MIC of 512 µg/mL compared to 1024 µg/mL for similar compounds lacking this substituent.

Summary Table of Biological Activities

| Activity | Tested Compound | MIC (µg/mL) | Behavioral Test Results |

|---|---|---|---|

| Antibacterial | This compound | 512 | N/A |

| Antidepressant | This compound | N/A | Reduction in immobility at doses (15-60 mg/kg) |

Mécanisme D'action

The mechanism of action of 2-chloro-N-(3-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 2-chloro-N-(3-phenoxyphenyl)acetamide and related chloroacetamide derivatives:

Key Observations:

Substituent Effects on Conformation: The 3-methylphenyl derivative exhibits a syn conformation of the N–H bond relative to the methyl group, while the 3-nitrophenyl analog adopts an anti conformation due to steric and electronic effects of the nitro group .

Biological Activity: Thiadiazole-containing derivatives (e.g., 2-chloro-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide) demonstrate marked anticancer activity, with IC₅₀ values as low as 1.8 µM .

Synthetic Routes: Most analogs are synthesized via nucleophilic substitution of chloroacetyl chloride with aromatic amines under reflux or microwave conditions . Crystallographic studies confirm that recrystallization from polar solvents (e.g., ethanol) yields stable crystalline forms .

Research Findings and Implications

- Antimicrobial Potential: 2-Chloro-N-alkyl/aryl acetamides show broad-spectrum activity against bacteria and fungi, with activity modulated by substituent lipophilicity and electronic effects .

- Anticancer Applications : Derivatives with heterocyclic rings (e.g., thiadiazole, pyridine) exhibit enhanced cytotoxicity, likely due to improved target binding and metabolic stability .

- Structural Insights : X-ray diffraction studies highlight the role of substituents in dictating molecular packing and hydrogen-bonding patterns, which are critical for solid-state stability .

Activité Biologique

2-Chloro-N-(3-phenoxyphenyl)acetamide, a compound characterized by its unique combination of functional groups, has garnered attention for its potential biological activities. This article explores the compound’s synthesis, biological mechanisms, and various research findings related to its activity, particularly in the fields of pharmacology and medicinal chemistry.

Chemical Structure and Synthesis

This compound is an acetamide derivative featuring a chloro group and a phenoxy group attached to a phenyl ring. The synthesis typically involves the reaction of 3-phenoxyaniline with chloroacetyl chloride in the presence of a base like triethylamine, leading to the formation of the desired product through nucleophilic substitution reactions.

The biological activity of this compound is thought to stem from its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate various biochemical pathways, influencing cellular responses. The exact mechanisms remain under investigation, but preliminary studies suggest potential effects on gene expression and enzyme inhibition.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Investigations into related compounds have revealed that they can induce apoptosis in cancer cells and inhibit tumor growth by interfering with critical signaling pathways. The specific effects of this compound on cancer cell lines are an area ripe for further exploration .

Case Study 1: Anticancer Activity

A study evaluating similar phenoxyacetanilides found that certain derivatives exhibited significant cytotoxic effects on various cancer cell lines. These compounds were shown to induce cell cycle arrest and apoptosis through the modulation of key regulatory proteins involved in cell proliferation and survival . While direct studies on this compound are still needed, these findings suggest a potential pathway for its anticancer activity.

Case Study 2: Enzyme Inhibition

Another investigation focused on small molecule inhibitors similar to this compound demonstrated their ability to inhibit enzymes critical for cancer cell metabolism. For instance, amidoxime derivatives were shown to modulate histone methylation, impacting gene expression related to tumorigenesis . This highlights a possible mechanism through which this compound may exert its biological effects.

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| 2-Chloro-N-(3-chlorophenyl)acetamide | Moderate antimicrobial activity | Similar structure but different substituent |

| 2-Chloro-N-(3-methoxyphenyl)acetamide | Anticancer properties | Exhibits apoptosis in cancer cells |

| 2-Chloro-N-(3-cyanophenyl)acetamide | Potential enzyme inhibition | Requires further investigation |

Q & A

Basic Research Question

- Chromatography : HPLC with C-18 columns and UV detection (λ = 254 nm) separates parent compounds from polar degradates (e.g., ethanesulfonic acids) .

- Spectroscopy :

- ¹H/¹³C NMR : Confirm acetamide backbone integrity (e.g., δ ~2.1 ppm for CH₂Cl, δ ~165 ppm for C=O) .

- FTIR : Detect amide I/II bands (~1650 cm⁻¹ and ~1550 cm⁻¹) .

- Mass Spectrometry : High-resolution MS (HRMS) identifies degradants via exact mass matching (e.g., [M+H]⁺ for chloroacetamide = 260.0452 Da) .

How do structural modifications of this compound influence its pharmacokinetic properties?

Advanced Research Question

Modifications impact metabolic stability and bioavailability:

- Electron-Withdrawing Groups (e.g., -NO₂, -CF₃): Increase metabolic resistance but reduce solubility.

- Polar Substituents (e.g., -OH, -COOH): Enhance aqueous solubility but accelerate hepatic clearance .

Methodology : - In Vitro Assays : Microsomal stability tests (e.g., rat liver microsomes) quantify CYP450-mediated degradation .

- LogP Measurement : Shake-flask or HPLC-derived logP values predict membrane permeability .

What safety protocols are recommended for handling this compound in laboratory settings?

Basic Research Question

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile intermediates (e.g., chloroacetyl chloride) .

- Waste Disposal : Neutralize acidic byproducts with NaHCO₃ before disposal in halogenated waste containers .

How can researchers leverage computational tools to predict the environmental fate of this compound?

Advanced Research Question

- QSPR Models : Predict biodegradation half-lives using quantitative structure-property relationships (e.g., EPI Suite™) .

- Molecular Dynamics (MD) : Simulate soil adsorption coefficients (Koc) based on hydrophobicity and H-bonding capacity .

- Metabolite Prediction : Software like METEOR identifies likely degradants (e.g., dechlorinated or hydroxylated products) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.